

# Ponatinib mechanism of action BCR-ABL inhibition

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## Compound Focus: Ponatinib

CAS No.: 943319-70-8

Cat. No.: S547891

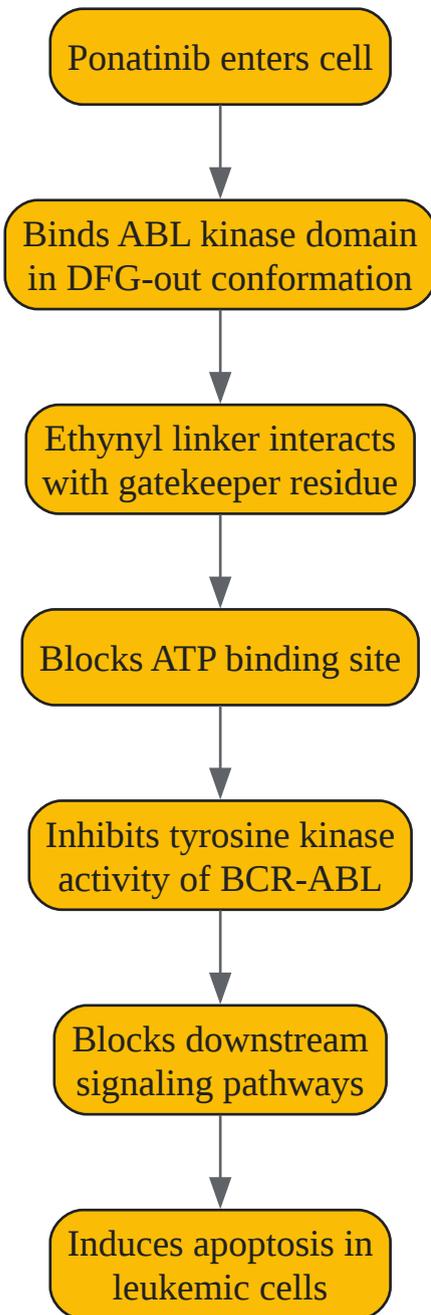
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## Structural Mechanism and Target Inhibition

The table below summarizes the core structural features of **ponatinib** and how they enable its function as a pan-BCR-ABL inhibitor.

Feature	Structural/Mechanistic Role in BCR-ABL Inhibition
<b>Chemical Structure</b> [1]	Based on an imidazo[1,2-b]pyridazine scaffold with a key linear ethynyl linker.
<b>Binding Mode</b> [2] [3]	Binds the ABL kinase domain in the <b>DFG-out</b> (inactive) conformation.
<b>Key Interaction</b>	The <b>ethynyl linker</b> fits into a hydrophobic region of the ATP-binding pocket, making it central to overcoming steric hindrance from mutations like T315I [2] [1].
<b>Pan-Inhibitor Profile</b>	Maintains an extensive network of optimized molecular contacts, making binding less susceptible to disruption by single point mutations [2].

**Ponatinib**'s mechanism is visually represented as a multi-step process below:



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**Ponatinib** mechanism from cellular entry to apoptosis induction.

## Quantitative Potency and Mutation Susceptibility

**Ponatinib** demonstrates high potency against BCR-ABL in biochemical and cellular assays, as shown in the table below.

Assay Type	BCR-ABL Isoform	Reported IC <sub>50</sub> / Kd Value	Source / Context
In Vitro Kinase Assay [1]	Native BCR-ABL	0.37 nM	Half-maximal inhibitory concentration
In Vitro Kinase Assay [1]	ABL1 <sup>T315I</sup>	2.0 nM	Half-maximal inhibitory concentration
Cellular Proliferation (Ba/F3 cells) [1]	Native BCR-ABL	0.5 nM	Half-maximal inhibitory concentration
Cellular Proliferation (Ba/F3 cells) [1]	ABL1 <sup>T315I</sup>	11 nM	Half-maximal inhibitory concentration
Crystallographic Binding [3]	Native ABL1	0.7 nM	Dissociation constant (Kd) from PDB 3OXZ

**Ponatinib** effectively inhibits all single clinically relevant BCR-ABL1 kinase domain mutations at therapeutically achievable concentrations [1]. Molecular dynamics simulations confirm that **ponatinib** forms stable interactions with key residues in the native and mutant kinases, explaining its broad efficacy [4].

## Experimental Protocols for Key Assays

### Molecular Dynamics (MD) Simulations and Binding Free Energy Calculations [4]

This protocol is used to study the dynamic interactions between **ponatinib** and BCR-ABL at an atomic level.

- 1. System Preparation:** Use a crystal structure of the ABL kinase domain bound to **ponatinib** (e.g., PDB ID: 3OXZ). Build in any missing amino acid residues and introduce desired point mutations (e.g., T315I) via molecular modeling.

- **2. Parameterization:** Use a force field (e.g., Amber ff99SB) for the protein. Generate ligand parameters for **ponatinib** using tools like antechamber with the GAFF force field.
- **3. Simulation Setup:** Solvate the protein-ligand complex in an explicit solvent water model (e.g., SPC/E) within a periodic cubic box. Neutralize the system's charge by adding counterions (e.g., Na<sup>+</sup>).
- **4. Energy Minimization & Equilibration:** Perform energy minimization (e.g., 5000 steps of steepest descent) followed by position-restrained dynamics (e.g., 1000 ps) to relax the solvent and ions around the protein.
- **5. Production MD Run:** Run the full MD simulation for a defined period (e.g., 25 ns) under isothermal-isobaric (NPT) conditions. Calculate long-range electrostatics using the Particle Mesh Ewald (PME) method.
- **6. Trajectory Analysis:** Analyze the resulting trajectory for root-mean-square deviation (RMSD), hydrogen bonding, and other interactions.
- **7. Free Energy Calculation:** Employ an end-point method like Solvated Interaction Energy (SIE) on snapshots from the MD trajectory to estimate the binding free energy.

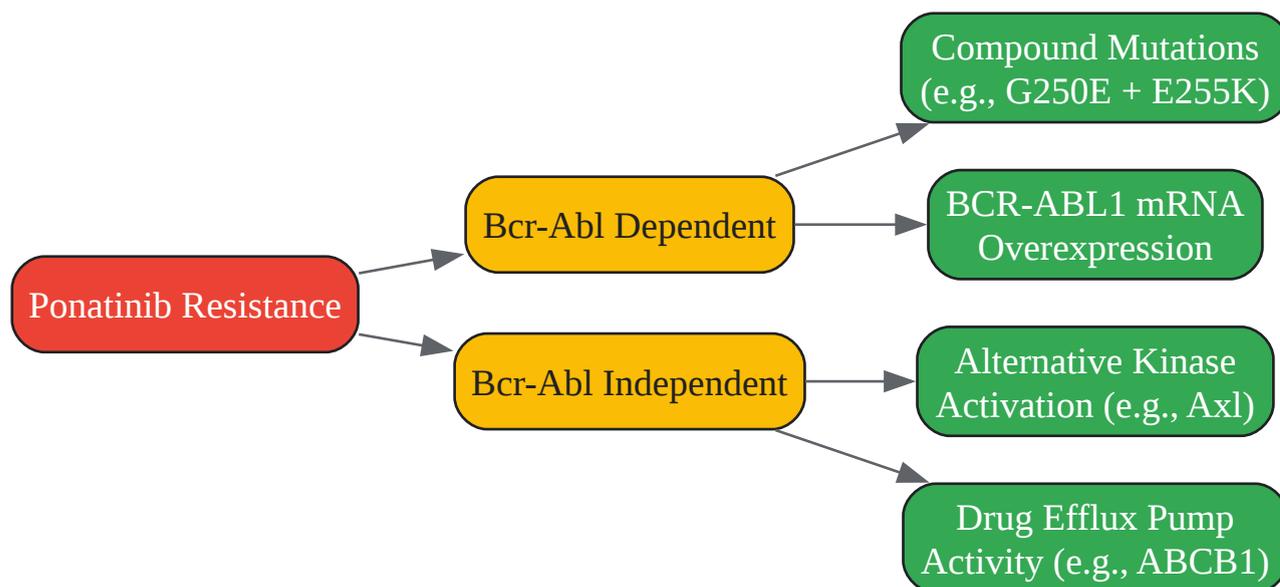
## Cellular Viability and Resistance Modeling [5]

This method is used to generate and characterize **ponatinib**-resistant cell lines.

- **1. Generation of Resistant Cells:** Culture BCR-ABL<sup>+</sup> cell lines (e.g., K562) with progressively increasing concentrations of **ponatinib** over an extended period. This can be done with TKI-naïve cells or cells with pre-existing resistance (e.g., to dasatinib).
- **2. Confirmation of Resistance:** Perform viability assays (e.g., MTT or CellTiter-Glo) after 72 hours of **ponatinib** exposure on resistant and parental control cells. Calculate the IC<sub>50</sub> values to confirm reduced sensitivity.
- **3. Mechanistic Investigation:**
  - **Bcr-Abl Dependent Mechanisms:** Sequence the **BCR-ABL1 kinase domain** to identify mutations. Use **western blotting** to measure phosphorylation of CrkL (a direct Bcr-Abl substrate) to assess if resistance is due to failed kinase inhibition.
  - **Bcr-Abl Independent Mechanisms:** Use **RT-QPCR** and **western blotting** to check for overexpression of other kinases (e.g., **Axl**). Perform **pharmacological inhibition** or **shRNA-mediated knockdown** of the suspected kinase (e.g., Axl) to see if **ponatinib** sensitivity is restored.

## Mechanisms of Resistance to Ponatinib

Despite its potency, resistance to **ponatinib** can emerge through several mechanisms, which are summarized in the diagram and table below.



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Primary documented mechanisms of resistance to **ponatinib**.

Resistance Mechanism	Description	Experimental Evidence
<b>Compound Mutations</b> [5]	Multiple mutations within the BCR-ABL1 kinase domain in the same clone (e.g., G250E/E255K).	Deep sequencing of resistant cell lines.
<b>Kinase Overexpression</b> [5]	Increased expression of BCR-ABL1 mRNA, overwhelming the inhibitor.	RT-QPCR in resistant cell lines.
<b>Alternative Signaling (Axl)</b> [5]	Overexpression and activation of the Axl receptor tyrosine kinase, providing Bcr-Abl-independent survival signals.	Western blotting, shRNA knockdown, and pharmacological inhibition of Axl restored ponatinib sensitivity.
<b>Drug Efflux Pumps</b> [5] [6]	Increased activity of efflux transporters like ABCB1, reducing intracellular drug concentration.	Functional assays and characterization of transporter levels.

## Conclusion

In summary, **ponatinib** is a powerful therapeutic agent for resistant CML and Ph+ALL. Its activity stems from a unique structural design that allows it to potently inhibit both native and mutant BCR-ABL, particularly the T315I gatekeeper mutant. Research into this mechanism relies on techniques like X-ray crystallography, molecular dynamics simulations, and cellular resistance modeling.

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